molecular formula C26H31N3O8 B2647753 (E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(((5-methyl-2-oxo-1-(2-(o-tolyloxy)ethyl)indolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3-yl)acetamide CAS No. 1105526-57-5

(E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(((5-methyl-2-oxo-1-(2-(o-tolyloxy)ethyl)indolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No. B2647753
CAS RN: 1105526-57-5
M. Wt: 513.547
InChI Key: GSMYGJLDGDFBCP-SGWCAAJKSA-N
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Description

(E)-N-(4,5-dihydroxy-6-(hydroxymethyl)-2-(((5-methyl-2-oxo-1-(2-(o-tolyloxy)ethyl)indolin-3-ylidene)amino)oxy)tetrahydro-2H-pyran-3-yl)acetamide is a useful research compound. Its molecular formula is C26H31N3O8 and its molecular weight is 513.547. The purity is usually 95%.
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Scientific Research Applications

Novel Coordination Complexes and Antioxidant Activity

Research on pyrazole-acetamide derivatives, including compounds structurally related to the query compound, has led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These studies highlight the role of hydrogen bonding in self-assembly processes and investigate the antioxidant activities of the ligands and their complexes. The antioxidant potential is assessed through various in vitro methods, such as DPPH, ABTS, and FRAP assays, demonstrating significant antioxidant activity. This suggests the potential application of related compounds in developing antioxidant agents (K. Chkirate et al., 2019).

Heterocyclic Synthesis and Biocidal Properties

Another study focuses on the preparation and reactions of 2-methyl-7-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-arylthiazolo[3,2-a]pyrimido[4,5-d]oxazin-4(5H)-one, showcasing the synthetic versatility of related compounds. The newly synthesized chemicals displayed excellent biocidal properties against Gram-positive and Gram-negative bacteria, as well as yeast-like and filamentous fungi. This indicates the potential of similar compounds in the development of new antimicrobial agents (M. Youssef et al., 2011).

Pyranoindole Derivatives and Anti-inflammatory Activity

The synthesis and evaluation of new indole, aminoindole, and pyranoindole derivatives have been explored for their anti-inflammatory activity. Compounds within this research domain have shown promising results, indicating their potential as leads for the development of anti-inflammatory drugs. This research underscores the importance of structural modification and the exploration of biological activities for compounds within similar chemical families (S. Nakkady et al., 2000).

Antimicrobial Activities of Indole Derivatives

Comparative studies on the synthesis of novel indole derivatives under conventional and microwave-assisted conditions have been conducted, with a focus on their antimicrobial activities. These studies reveal the potential of indole-based compounds in serving as antimicrobial agents, offering insights into the design and synthesis of compounds with enhanced biological activities (D. Anekal & J. S. Biradar, 2012).

properties

IUPAC Name

N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[(E)-[5-methyl-1-[2-(2-methylphenoxy)ethyl]-2-oxoindol-3-ylidene]amino]oxyoxan-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O8/c1-14-8-9-18-17(12-14)21(25(34)29(18)10-11-35-19-7-5-4-6-15(19)2)28-37-26-22(27-16(3)31)24(33)23(32)20(13-30)36-26/h4-9,12,20,22-24,26,30,32-33H,10-11,13H2,1-3H3,(H,27,31)/b28-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMYGJLDGDFBCP-SGWCAAJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=NOC3C(C(C(C(O3)CO)O)O)NC(=O)C)CCOC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)N(C(=O)/C2=N/OC3C(C(C(C(O3)CO)O)O)NC(=O)C)CCOC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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